THZ1 vs. SY-1365: Quantified Selectivity Divergence Defines Distinct Research Applications
THZ1 and its clinical-stage structural analogue SY-1365 diverge significantly in CDK12 inhibitory activity. THZ1 inhibits CDK12 with an IC50 of 250 nM, whereas SY-1365 was specifically engineered to eliminate this off-target activity, demonstrating IC50 >2 μM against CDK12, CDK2, and CDK9 [1]. This 8-fold difference in CDK12 inhibition has functional consequences: the CDK12/13 off-target activity of THZ1 was shown to obscure CDK7's specific contribution to super-enhancer-associated gene expression phenotypes [2]. Both compounds covalently bind the same C312 cysteine residue in CDK7, and THZ1 was the tool compound discovery that directly motivated SY-1365's clinical development [3]. In direct comparative studies, THZ1 demonstrated superior anti-inflammatory effects relative to SY-1365 and BS-181 in LPS-induced inflammation models [4].
| Evidence Dimension | CDK12 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 250 nM (THZ1) |
| Comparator Or Baseline | >2 μM (SY-1365) |
| Quantified Difference | ≥8-fold higher CDK12 inhibition by THZ1 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This selectivity difference dictates whether a study requires combined CDK7/CDK12/13 transcriptional inhibition (THZ1) or isolated CDK7 inhibition (SY-1365), making THZ1 irreplaceable for investigating dual CDK7/12-dependent biology.
- [1] Hu S, Marineau JJ, Rajagopal N, et al. Discovery and characterization of SY-1365, a selective, covalent inhibitor of CDK7. Cancer Res. 2019;79(13 Suppl):Abstract 442. View Source
- [2] Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chem Biol. 2022;29(3):432-445. View Source
- [3] Transcriptional targeting of oncogene addiction in medullary thyroid cancer. scite.ai citation analysis. View Source
- [4] Application of CDK7 targeting inhibitor in preparation of drugs for treating cytokine release syndrome. Patent CN202110345678. View Source
